2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid
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Overview
Description
2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Etherification: The brominated triazole is reacted with isopropanol in the presence of a base like potassium carbonate to introduce the propan-2-yloxy group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yloxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its triazole ring is known to interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their antimicrobial, antifungal, and anticancer properties. The triazole ring is a common motif in many pharmaceuticals, and modifications to this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides. Its chemical properties make it suitable for formulating active ingredients in crop protection products.
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the bromine atom and propan-2-yloxy group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another halogenated aromatic acid with similar reactivity but different biological activity.
4,4’-Dichlorobenzophenone: A compound with similar structural features but different applications in organic synthesis and materials science.
Uniqueness
2-(3-bromo-5-isopropoxy-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its combination of a triazole ring, bromine atom, and propan-2-yloxy group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-(3-bromo-5-propan-2-yloxy-1,2,4-triazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O3/c1-4(2)14-7-9-6(8)10-11(7)3-5(12)13/h4H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHVNAXMHHACTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NN1CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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